Physicochemical Profile: Quantified Lipophilicity (XLogP3-AA) for Predictive ADME Modeling
The computed lipophilicity (XLogP3-AA) of (3-bromo-4-methylphenyl)hydrazine is 2.2 [1]. In contrast, the unsubstituted parent scaffold, phenylhydrazine, has a significantly lower computed XLogP3 of 1.0 [2]. This increase in lipophilicity, driven by the bromo-methyl substitution pattern, directly influences the compound's partitioning behavior and can serve as a predictor for improved membrane permeability in biological assays.
| Evidence Dimension | Computed Lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | 2.2 |
| Comparator Or Baseline | Phenylhydrazine (XLogP3: 1.0) |
| Quantified Difference | 1.2 units higher |
| Conditions | Computed using XLogP3 3.0 algorithm as reported in PubChem. |
Why This Matters
This quantified difference in lipophilicity is a key differentiator for researchers selecting a hydrazine building block for hit-to-lead optimization, where achieving an optimal logP is critical for balancing solubility and cell permeability.
- [1] National Center for Biotechnology Information. PubChem Compound Summary for CID 12379318, (3-Bromo-4-methylphenyl)hydrazine. 2025. Available from: https://pubchem.ncbi.nlm.nih.gov/compound/3-Bromo-4-methylphenyl_hydrazine. View Source
- [2] National Center for Biotechnology Information. PubChem Compound Summary for CID 7516, Phenylhydrazine. 2025. Available from: https://pubchem.ncbi.nlm.nih.gov/compound/Phenylhydrazine. View Source
